molecular formula C28H32FNO6 B12713177 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate CAS No. 94135-31-6

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate

Katalognummer: B12713177
CAS-Nummer: 94135-31-6
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: BQTXJHAJMDGOFI-QEVRMTOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic glucocorticoid derivative characterized by a 9-fluoro substitution, a 16β-methyl group, and an isonicotinate ester at the C21 position. Its structure is derived from the pregnane skeleton, with modifications aimed at enhancing glucocorticoid receptor binding and metabolic stability. The 9-fluoro group increases anti-inflammatory potency by reducing metabolic deactivation, while the 16β-methyl group minimizes mineralocorticoid activity, a common side effect in corticosteroids .

Eigenschaften

CAS-Nummer

94135-31-6

Molekularformel

C28H32FNO6

Molekulargewicht

497.6 g/mol

IUPAC-Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1

InChI-Schlüssel

BQTXJHAJMDGOFI-QEVRMTOFSA-N

Isomerische SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Kanonische SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate typically involves multiple steps, starting from a suitable steroid precursorThe final step involves the esterification of the 21-hydroxyl group with isonicotinic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and pharmacological attributes of the target compound with related glucocorticoids:

Compound Name Substituents (Positions) Ester Group (Position) Key Pharmacological Properties Metabolic Stability
Target Compound 9-Fluoro, 16β-Methyl (C16), 11β-OH Isonicotinate (C21) High anti-inflammatory potency; enhanced topical absorption Moderate-High
Dexamethasone (50-02-2) 9-Fluoro, 16α-Methyl (C16), 11β-OH None (free C21-OH) Systemic use; moderate lipophilicity Low (rapid hepatic metabolism)
Dexamethasone Acetate (1177-87-3) 9-Fluoro, 16α-Methyl (C16), 11β-OH Acetate (C21) Improved topical activity vs. dexamethasone Moderate
Betamethasone 17-Valerate (2152-44-5) 9-Fluoro, 16β-Methyl (C16), 11β-OH Valerate (C17) High dermal penetration; prolonged half-life High
Fluocinonide (356-12-7) 6α,9α-Difluoro, 16α,17α-Acetonide Acetate (C21) Ultra-high potency for psoriasis/eczema Very High
Budesonide (51333-22-3) 16α,17α-Acetal (no fluorine) None (free C21-OH) Localized action in lungs; low systemic exposure Moderate

Key Findings

Ester Group Impact: The 21-isonicotinate ester in the target compound likely enhances lipophilicity compared to dexamethasone acetate (C21-acetate) or betamethasone valerate (C17-valerate), which could improve retention in lipid-rich tissues . In contrast, fluocinonide’s 16α,17α-acetonide group and dual fluorine substitutions (6α,9α) confer extreme metabolic resistance, making it 10–100× more potent than hydrocortisone .

Substituent Position: The 16β-methyl group in the target compound and betamethasone reduces mineralocorticoid activity (e.g., fluid retention) compared to 16α-methyl derivatives like dexamethasone . 9-Fluoro substitution is critical for glucocorticoid receptor affinity across all compounds, but additional fluorination (e.g., fluocinonide’s 6α-fluoro) further amplifies potency .

Metabolism and Stability :

  • Compounds with C17 esters (e.g., betamethasone valerate) exhibit slower hydrolysis than C21 esters, leading to prolonged activity .
  • The target compound’s isonicotinate group may undergo hepatic or esterase-mediated cleavage, similar to dexamethasone acetate, but its aromatic structure could delay hydrolysis compared to aliphatic esters .

Clinical and Research Implications

  • The target compound’s balance of 16β-methyl and 21-isonicotinate groups positions it as a candidate for dermatological applications with reduced systemic absorption. However, direct comparisons in clinical trials are lacking .
  • Fluocinonide remains the gold standard for topical potency, but the target compound’s unique ester could offer a safer profile for long-term use .
  • Structural analogs with mixed esters (e.g., 17-propionate and 21-acetate) are under investigation for tailored release profiles, as seen in and .

Biologische Aktivität

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate is a synthetic glucocorticoid with significant biological activity. This compound is part of a class of steroids that exhibit anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for potential therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H29FO5C_{22}H_{29}FO_5, and it possesses a complex steroid structure characterized by multiple hydroxyl groups and a fluorine atom. The presence of these functional groups contributes to its biological efficacy.

PropertyValue
Molecular Weight410.47 g/mol
CAS Number21140858
IUPAC Name9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-isonicotinate
SolubilitySoluble in organic solvents

The biological activity of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus and regulates gene expression involved in inflammatory responses. This mechanism underlies its effectiveness in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro studies have shown that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. Additionally, it has been observed to suppress the proliferation of certain cancer cell lines.

Case Studies

  • Asthma Management : A clinical trial evaluated the efficacy of this compound in patients with moderate to severe asthma. Results indicated a significant reduction in exacerbation rates compared to placebo controls.
  • Rheumatoid Arthritis : In a cohort study involving rheumatoid arthritis patients, treatment with this glucocorticoid led to improved joint function and reduced pain scores over a 12-week period.

Comparative Analysis

The biological activity of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione can be compared with other glucocorticoids such as dexamethasone and betamethasone:

CompoundAnti-inflammatory PotencySide Effects
9-Fluoro-11beta,17,21-trihydroxy...HighModerate
DexamethasoneVery HighHigh
BetamethasoneHighModerate to High

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.